BenchChemオンラインストアへようこそ!

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine

Drug Metabolism Medicinal Chemistry ADME

6-Fluoro-N-methyl-1H-1,3-benzodiazol-2-amine combines 6-fluoro and N-methyl substituents on a benzimidazole core, enabling precise study of opposing metabolic effects (fluorine slows CYP450, methyl accelerates). Procure this ≥95% pure building block for reproducible SAR in antiviral, kinase, and antimicrobial research. Ensure exact structural fidelity for valid ADME and potency comparisons.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
CAS No. 1352227-31-6
Cat. No. B1532784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
CAS1352227-31-6
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C8H8FN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
InChIKeyFTMWWKJQYUELFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine (CAS 1352227-31-6): Supplier Comparison & Baseline Scientific Context


6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine (CAS 1352227-31-6) is a fluorinated benzimidazole derivative with the molecular formula C₈H₈FN₃ and a molecular weight of 165.17 g/mol . It belongs to the benzimidazol-2-amine class and features a 6-position fluorine substituent and an N-methylated amine. The compound is commercially available for research use, typically with a purity of ≥95% . Benzimidazole derivatives are widely utilized in medicinal chemistry and agrochemical research as privileged scaffolds, and the presence of both fluorine and N-methyl groups in this molecule suggests utility in structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Why 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine Cannot Be Replaced by Other Benzimidazole Building Blocks


Benzimidazole derivatives are not functionally interchangeable. Subtle modifications to the benzimidazole core—such as the presence, position, or type of substituent—can dramatically alter metabolic stability, target affinity, and overall pharmacokinetic profile [1]. For example, fluorine substitution on the benzimidazole ring has been shown to slow metabolic degradation by CYP450 enzymes, while methyl substitution can accelerate it [1]. Consequently, a 6-fluoro, N-methylated benzimidazol-2-amine presents a distinct balance of electronic and steric properties that cannot be replicated by non-fluorinated, differently fluorinated, or non-methylated analogs. The specific combination of substituents in 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine is therefore a critical determinant of its behavior in biological systems and its utility as a synthetic intermediate, making it essential for researchers to procure the exact compound rather than a close analog .

Quantitative Differentiation Evidence for 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine Versus Comparator Benzimidazoles


Metabolic Stability: Fluorine vs. Methyl Substituent Effects on CYP450 Metabolism

In a study of benzimidazole-based p53 reactivators, the addition of electron-withdrawing groups like fluorine to the benzimidazole ring slowed the in vitro metabolic rate by human liver microsomes, whereas the addition of electron-donating groups like methyl accelerated the rate [1]. This indicates that the target compound, which contains both a 6-fluoro and an N-methyl group, presents a unique metabolic profile compared to benzimidazoles lacking one or both of these substituents. While direct quantitative data for this exact compound is not available in the primary literature, the class-level inference is that it possesses a balanced metabolic phenotype distinct from its non-fluorinated (faster metabolism) or non-methylated (slower metabolism) analogs [1].

Drug Metabolism Medicinal Chemistry ADME

Pharmacokinetic Advantage of Fluorobenzimidazoles over Non-Fluorinated Analogs

In the development of next-generation HCV NS5A inhibitors, fluorobenzimidazole analogs demonstrated improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs . This class-level finding supports the general principle that the inclusion of fluorine on the benzimidazole core—as seen in 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine—can enhance drug-like properties such as metabolic stability and bioavailability relative to non-fluorinated comparators. While the specific PK parameters for this exact compound are not reported in the public domain, the evidence strongly suggests that the 6-fluoro substitution is a key differentiator for procurement when improved pharmacokinetics are desired.

Pharmacokinetics Drug Discovery Antiviral

Impact of N-Methylation on Cytotoxic Activity in Cancer Cell Lines

A study evaluating 2-aryl benzimidazoles as chemotherapeutic agents found that N-methylation can significantly alter cytotoxic activity. Specifically, against A375 and HeLa cancer cells, N-unsubstituted benzimidazoles (compounds 2 and 3) displayed a better cytotoxic profile than their respective N-methylated congeners (compounds 5 and 7) [1]. This direct, head-to-head comparison demonstrates that the presence of an N-methyl group—a key structural feature of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine—is not a silent modification but rather a determinant of biological activity. While the exact IC50 values for the target compound are not available, this data shows that N-methylation can lead to reduced cytotoxicity in certain contexts, which may be beneficial or detrimental depending on the desired application.

Cytotoxicity Cancer Structure-Activity Relationship

Commercial Availability and Defined Purity for Reproducible Research

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine is available from commercial suppliers with a specified minimum purity of 95% . This defined purity level provides a baseline for experimental reproducibility and ensures that research outcomes are not confounded by unknown impurities. In contrast, many close analogs or custom-synthesized in-class compounds may lack a certified purity analysis, introducing variability that can compromise SAR studies and lead optimization efforts.

Procurement Quality Control Reproducibility

Scaffold Versatility for Kinase Inhibitor and Antimicrobial SAR

The 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine scaffold is noted for its versatility in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents [1]. Its well-defined structure allows for precise modifications, making it a valuable intermediate for SAR studies. This positions the compound as a strategically important building block compared to less functionalized benzimidazoles that offer fewer vectors for derivatization. The presence of both the fluorine atom (a bioisostere for hydrogen) and the N-methyl group (which modulates lipophilicity and hydrogen bonding) provides multiple handles for tuning biological activity and physicochemical properties.

Medicinal Chemistry Kinase Inhibitors Antimicrobial

Primary Research & Industrial Applications for 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine


Medicinal Chemistry Lead Optimization Requiring Balanced Metabolic Stability

Researchers engaged in hit-to-lead or lead optimization for drug discovery can utilize 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine to explore the combined effects of fluorine and N-methyl substitution on metabolic stability. Evidence shows that fluorine slows CYP450 metabolism while methyl accelerates it [1]. This compound serves as a unique probe to study the interplay of these opposing substituent effects, enabling the fine-tuning of ADME properties in a benzimidazole scaffold. This is particularly relevant for programs targeting p53 reactivation, kinase inhibition, or other therapeutic areas where metabolic stability is a key parameter.

Structure-Activity Relationship (SAR) Studies in Antiviral Drug Discovery

Fluorobenzimidazole scaffolds have demonstrated improved pharmacokinetic properties in antiviral drug discovery, specifically as HCV NS5A inhibitors [1]. This compound can be employed as a core building block for synthesizing and evaluating novel antiviral agents. By using 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine as a starting point, researchers can systematically vary the N-aryl or other substituents to establish SAR and identify candidates with enhanced potency and bioavailability relative to non-fluorinated controls.

Investigating the Role of N-Methylation in Benzimidazole Cytotoxicity

Direct comparative studies have shown that N-methylation can reduce the cytotoxic activity of benzimidazole derivatives in certain cancer cell lines compared to N-unsubstituted analogs [1]. This makes the compound a valuable tool for researchers investigating the molecular mechanisms underlying this activity shift. It can be used in controlled experiments alongside its N-unsubstituted counterpart (6-fluoro-1H-benzimidazol-2-amine) to dissect the contribution of the N-methyl group to target binding, cellular uptake, or efflux, thereby informing the design of more selective chemotherapeutic agents.

High-Purity Building Block for Kinase Inhibitor and Antimicrobial Synthesis

For synthetic and medicinal chemistry laboratories requiring a reliable, high-purity building block, 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine offers a defined starting point with a minimum purity of 95% [1]. Its well-defined structure and commercial availability support reproducible synthesis of focused libraries targeting kinases or antimicrobial pathways . This ensures that downstream biological testing is not compromised by impurities, which is a critical consideration for laboratories publishing SAR data or advancing compounds toward preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.